Benzyl 4-propanoyloxypentanoate
Description
Benzyl 4-propanoyloxypentanoate is a benzoate ester derivative characterized by a pentanoic acid backbone substituted with a propanoyloxy group at the 4-position and a benzyl ester moiety. This article leverages comparative analyses with structurally related compounds to infer its behavior and applications.
Properties
IUPAC Name |
benzyl 4-propanoyloxypentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-14(16)19-12(2)9-10-15(17)18-11-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJLONHCUWMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)CCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*Estimated based on aromatic ester analogs.
†Predicted from boiling point trends in branched aliphatic esters.
Key Observations:
- Molecular Weight: this compound’s higher molecular weight (262.30 g/mol) compared to simpler esters like methyl benzoate (136.15 g/mol) suggests reduced volatility .
- Boiling Point : Similar to benzyl phenyl acetate (317–319°C), the compound likely exhibits high thermal stability due to aromatic and branched-chain interactions .
- Refractive Index : Overlaps with benzyl phenyl acetate (1.553–1.558), indicating comparable polarizability .
Toxicity and Regulatory Profiles
Table 2: Hazard Profiles of Selected Benzoates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
